molecular formula C18H19N3O3S B11407893 6,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11407893
M. Wt: 357.4 g/mol
InChI Key: MWCOZIWGBRNKQM-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiadiazole ring, and various functional groups

Preparation Methods

The synthesis of 6,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common synthetic route includes the formation of the chromene core followed by the introduction of the thiadiazole ring. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions on the thiadiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

6,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and chromene core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar compounds include other chromene derivatives and thiadiazole-containing molecules. What sets 6,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide apart is its unique combination of functional groups and structural features, which confer specific properties and potential applications. Some similar compounds include:

  • 6,8-dimethyl-4H-chromen-4-one
  • 1,3,4-thiadiazole derivatives
  • Other chromene-thiadiazole hybrids

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

6,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H19N3O3S/c1-9(2)5-15-20-21-18(25-15)19-17(23)14-8-13(22)12-7-10(3)6-11(4)16(12)24-14/h6-9H,5H2,1-4H3,(H,19,21,23)

InChI Key

MWCOZIWGBRNKQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)CC(C)C)C

Origin of Product

United States

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